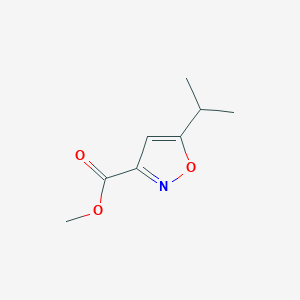

Methyl 5-isopropylisoxazole-3-carboxylate

概要

説明

Methyl 5-isopropylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-isopropylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs similar cycloaddition reactions, with optimizations for large-scale synthesis. The use of continuous flow reactors and green chemistry principles are becoming more prevalent to enhance efficiency and sustainability .

化学反応の分析

Types of Reactions

Methyl 5-isopropylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce alkyl, aryl, or other functional groups .

科学的研究の応用

Neurodegenerative Disease Treatment

One of the most promising applications of methyl 5-isopropylisoxazole-3-carboxylate is in the treatment of neurodegenerative diseases, particularly spinal muscular atrophy (SMA). Research indicates that this compound enhances the expression of survival motor neuron 2 (SMN2), which is crucial for motor neuron survival. This activity positions it as a potential lead compound for developing therapies aimed at increasing motor neuron function and survival in SMA patients .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in synthesizing various biologically active compounds. Its unique structure allows chemists to modify it to create derivatives with enhanced pharmacological properties. For instance, studies have shown that variations at the 5-position can significantly impact SMN2 expression levels, suggesting that structural modifications may yield compounds with improved efficacy against neurodegenerative conditions .

Case Study: SMN2 Expression Enhancement

A study conducted by researchers investigating small molecule probes for SMA treatment demonstrated that this compound effectively increased SMN2 levels in cellular models. The results indicated that this compound could stabilize the SMN protein post-translationally, leading to enhanced neuronal survival .

Table 1: Variations in Biological Activity Based on Structural Modifications

| Compound Variation | Position | SMN2 Expression Activity |

|---|---|---|

| Methyl | 5 | Moderate |

| Ethyl | 5 | Reduced |

| Sec-butyl | 5 | Comparable to isopropyl |

| Phenyl | 5 | Inactive |

This table summarizes findings from research on how different substituents affect the biological activity of this compound derivatives .

Pharmacokinetic Properties

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and permeability characteristics, indicating potential for oral bioavailability. These properties enhance its attractiveness as a candidate for drug formulation aimed at treating neurodegenerative diseases.

作用機序

The mechanism of action of methyl 5-isopropylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Isoxazole: The parent compound of the isoxazole family.

5-Methylisoxazole: A derivative with a methyl group at the 5-position.

3,5-Dimethylisoxazole: A derivative with methyl groups at both the 3- and 5-positions.

Uniqueness

Methyl 5-isopropylisoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

Methyl 5-isopropylisoxazole-3-carboxylate (MIIC) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of MIIC typically involves the reaction of isopropyl derivatives with isoxazole precursors. The compound can be synthesized through various methods, including palladium-catalyzed coupling reactions and hydrolysis processes. For instance, treatment of this compound with N-bromosuccinimide (NBS) in dimethylformamide (DMF) has been reported to yield brominated derivatives, which can further be modified to enhance biological activity .

Antimicrobial Properties

Recent studies have demonstrated that MIIC exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate that MIIC is particularly effective against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For example, a derivative of MIIC showed an MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of this compound Derivatives

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

| Micrococcus luteus | Not specified |

Cytotoxicity Studies

In vitro cytotoxicity assays using human keratinocyte (HaCat) and murine fibroblast (BALB/c 3T3) cell lines revealed that MIIC derivatives exhibit varying levels of toxicity. Generally, the HaCat cell line was more sensitive to the compounds tested, with some derivatives reaching IC50 values after prolonged exposure . This suggests that while MIIC shows promise as an antimicrobial agent, careful consideration of its cytotoxic effects is essential for therapeutic applications.

The mechanism by which MIIC exerts its biological effects involves interactions with key microbial enzymes. Molecular docking studies have indicated that MIIC forms strong binding interactions with targets such as DNA gyrase and MurD, which are crucial for bacterial growth and replication. These interactions are characterized by hydrogen bonding and hydrophobic interactions, contributing to the compound's overall efficacy .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of MIIC:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various MIIC derivatives against clinical strains and demonstrated significant inhibition zones compared to control groups .

- Cytotoxicity Assessment : Research involving HaCat and BALB/c 3T3 cells showed that while some derivatives had low toxicity, others induced significant cytotoxic effects, prompting further investigation into structure-activity relationships .

- Molecular Docking Studies : Computational analysis revealed that MIIC derivatives fit well into the active sites of bacterial enzymes, suggesting a rational basis for their design as potential antimicrobial agents .

特性

IUPAC Name |

methyl 5-propan-2-yl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5(2)7-4-6(9-12-7)8(10)11-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPRXWPACIPPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。